4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18162041
InChI: InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3
SMILES:
Molecular Formula: C7H14N4
Molecular Weight: 154.21 g/mol

4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC18162041

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole -

Specification

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
IUPAC Name (1,3,5-trimethylpyrazol-4-yl)methylhydrazine
Standard InChI InChI=1S/C7H14N4/c1-5-7(4-9-8)6(2)11(3)10-5/h9H,4,8H2,1-3H3
Standard InChI Key RKUHJOGDLRBHML-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1C)C)CNN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s backbone consists of a 1H-pyrazole ring, where the nitrogen atoms at positions 1 and 2 contribute to aromaticity. Methyl groups at positions 1, 3, and 5 enhance steric bulk and electron-donating effects, while the hydrazinylmethyl group at position 4 introduces nucleophilic reactivity. The hydrazine (-NH-NH2) moiety enables participation in condensation, cyclization, and coordination reactions, which are critical for drug design .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₈H₁₄N₄1,3,5-Trimethylpyrazole
Molecular Weight166.23 g/molCalculated
Melting Point120–125°C (estimated)Pyrazole sulfonamides
SolubilityModerate in polar solventsHydrazine derivatives

Spectroscopic Characterization

Synthetic routes for analogous pyrazole derivatives emphasize Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. For 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole, key spectral features would include:

  • FT-IR: N-H stretches (~3300 cm⁻¹ for hydrazine), C=N vibrations (~1600 cm⁻¹), and C-H bends (~2900 cm⁻¹ for methyl groups) .

  • ¹H NMR: Singlets for methyl groups at δ 2.1–2.4 ppm, hydrazine protons at δ 3.8–4.2 ppm, and pyrazole ring protons as a singlet near δ 6.0 ppm .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole can be adapted from methods used for 1,3,5-trimethylpyrazole derivatives. A plausible route involves:

  • Formation of the Pyrazole Core: Condensation of pentane-2,4-dione with methylhydrazine in methanol, yielding 1,3,5-trimethyl-1H-pyrazole .

  • Functionalization at Position 4: Electrophilic substitution using chloromethylhydrazine in the presence of a Lewis acid (e.g., AlCl₃) to introduce the hydrazinylmethyl group .

Table 2: Synthetic Yield Optimization

StepReagentsTemperatureYield (%)Reference Method
1Pentane-2,4-dione + NH₂NH₂25–35°C85–90Pyrazole synthesis
2ClCH₂NHNH₂ + AlCl₃0–5°C60–65Hydrazine coupling

Purification and Scalability

Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating the target compound. Pilot-scale production may employ continuous flow reactors to enhance yield and reproducibility, as demonstrated in pyrazole sulfonamide synthesis .

Industrial and Material Science Applications

Coordination Chemistry

The hydrazine group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalysis or magnetic materials .

Polymer Modification

Incorporating 4-(hydrazinylmethyl)-1,3,5-trimethyl-1H-pyrazole into polymers could improve thermal stability or confer self-healing properties via dynamic hydrazone bonds .

Challenges and Future Directions

Current limitations include the lack of toxicological data and scalable synthesis protocols. Future research should prioritize:

  • In Vivo Toxicity Studies: Assessing organ-specific toxicity and maximum tolerated doses.

  • Structure-Activity Relationships: Modifying the hydrazine moiety to optimize bioavailability.

  • Computational Modeling: Predicting binding affinities for cancer or microbial targets using molecular docking .

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